5,6-Dimethyl-1,2,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-1,2,3-benzothiadiazole is a member of the benzothiadiazole family of compounds. It has a molecular formula of C₈H₈N₂S and a molecular weight of 164.23 g/mol . This compound is known for its electron magnetic shift and cumulated spectrum with constants . It has been analyzed by X-ray crystallography and is used in the synthesis of other chemicals such as dyes and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 5,6-Dimethyl-1,2,3-benzothiadiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with sodium nitrite, which leads to the formation of benzothiadiazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
5,6-Dimethyl-1,2,3-benzothiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-1,2,3-benzothiadiazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds, including dyes and pharmaceuticals . In biology, it may be used in the study of enzyme interactions and protein binding due to its unique structural characteristics . In industry, it is used in the production of materials with specific electronic properties, such as semiconductors and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-1,2,3-benzothiadiazole involves its interaction with molecular targets and pathways within biological systems. It may act as an electron donor or acceptor, influencing redox reactions and electron transfer processes . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethyl-1,2,3-benzothiadiazole can be compared with other similar compounds, such as 1,2,3-benzothiadiazole and 5,6-dimethylbenzimidazole . While all these compounds share a benzothiadiazole core structure, this compound is unique due to its specific methyl substitutions at the 5 and 6 positions . This structural difference can influence its chemical reactivity and physical properties, making it distinct from other benzothiadiazole derivatives .
Eigenschaften
CAS-Nummer |
58901-10-3 |
---|---|
Molekularformel |
C8H8N2S |
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
5,6-dimethyl-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)11-10-9-7/h3-4H,1-2H3 |
InChI-Schlüssel |
LVOKRXRSQIWJBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)SN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.